Cas no 15099-85-1 (3-Amino-4-phenylbutanoic acid)
3-Amino-4-phenylbutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-4-phenylbutanoic acid
- PHENYALANINE, L-
- PHENYLALANINE
- PHE
- PHENYLALANINE, L-
- (S)-2-AMINO-3-PHENYLPROPIONIC ACID
- (S)-(-)-PHENYLALANINE
- H-L-PHE-OH
- (S)-2-Amino-3-phenylpropionic acid~H-Phe-OH
- H-Phe-OH
- L(-)PHENYLALANILINE
- 3-Amino-4-phenylbutyric acid
- DL-beta-HOMOPHENYLALANINE
- DL-B-HOMOPHENYLALANINE
- DL-β-Homophenylalanine
- L-PHENYLALANINE
- beta-Homophenylalanine
- 3-Amino-4-phenyl-butyric acid
- AB89494
- AC-10130
- FT-0656689
- CHEMBL26901
- FT-0652878
- D-beta-homophenylalanine pound>>d-beta-homophenylalanine
- NSC 127002
- MFCD03428441
- H-beta-HoPhe-OH beta-Homophenylalanine
- SY254222
- EN300-83380
- SCHEMBL197907
- DL-
- SY225087
- A-Homophenylalanine
- DL-beta-Homophenylalanine, >=98.0% (HPLC)
- SY225455
- Benzenebutanoic acid, beta-amino-
- AKOS013154156
- (r)-3-amino-4-phenylbutyric acid
- DL-ss--Homophenylalanine
- DL-.beta.-Homophenylalanine
- BDBM50036830
- MFCD11615764
- DTXSID70298932
- (R)-b-Aminobenzenebutanoic acid
- FT-0647944
- 3-amino-4-phenyl butyric acid
- CS-0156332
- 3-Benzyl-.beta.-alanine
- AS-35699
- DL-betahomophenylalanine
- 3-Amino-4-phenyl-butanoic acid
- Benzenebutanoic acid, .beta.-amino-
- NSC127002
- NSC-127002
- MFCD02090626
- 1-Benzyl-2-carboxy-ethyl-ammonium
- AM20060515
- J-511626
- 15099-85-1
- L-beta-homophenylalanine-HCl
- BCP33389
- CHEBI:180526
- AB88812
- (S)-b-Aminobenzenebutanoic acid
- DB-112480
- d-beta-homophenylalanine
-
- MDL: MFCD02090626
- Inchi: 1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
- InChI Key: OFVBLKINTLPEGH-UHFFFAOYSA-N
- SMILES: OC(CC(CC1C=CC=CC=1)N)=O
Computed Properties
- Exact Mass: 179.09500
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Boiling Point: 329.5℃ at 760 mmHg
- PSA: 63.32000
- LogP: 1.73140
- Solubility: Not available
3-Amino-4-phenylbutanoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P280;P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- RTECS:AY7535000
- Storage Condition:Room temperature
- Risk Phrases:R36/37/38
3-Amino-4-phenylbutanoic acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
3-Amino-4-phenylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A634738-50mg |
3-Amino-4-phenylbutanoic Acid |
15099-85-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A634738-100mg |
3-Amino-4-phenylbutanoic Acid |
15099-85-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A634738-500mg |
3-Amino-4-phenylbutanoic Acid |
15099-85-1 | 500mg |
$ 87.00 | 2023-04-19 | ||
| Chemenu | CM220088-25g |
3-Amino-4-phenylbutanoic acid |
15099-85-1 | 97% | 25g |
$356 | 2021-06-09 | |
| Alichem | A019109103-5g |
3-Amino-4-phenylbutanoic acid |
15099-85-1 | 97% | 5g |
389.00 USD | 2021-06-17 | |
| Alichem | A019109103-10g |
3-Amino-4-phenylbutanoic acid |
15099-85-1 | 97% | 10g |
693.68 USD | 2021-06-17 | |
| Alichem | A019109103-25g |
3-Amino-4-phenylbutanoic acid |
15099-85-1 | 97% | 25g |
1,333.00 USD | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-ST899-500mg |
3-Amino-4-phenylbutanoic acid |
15099-85-1 | 97% | 500mg |
¥1196.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-ST899-100mg |
3-Amino-4-phenylbutanoic acid |
15099-85-1 | 97% | 100mg |
¥278.0 | 2022-02-28 | |
| Chemenu | CM220088-25g |
3-Amino-4-phenylbutanoic acid |
15099-85-1 | 97% | 25g |
$356 | 2022-06-12 |
3-Amino-4-phenylbutanoic acid Suppliers
3-Amino-4-phenylbutanoic acid Related Literature
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1. Aminodeoxybestatin and epi-aminodeoxybestatin: stereospecific synthesis and aminopeptidase inhibitionRosario Herranz,Soledad Vinuesa,Julia Castro-Pichel,Concepción Pérez,M. Teresa García-López J. Chem. Soc. Perkin Trans. 1 1992 1825
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Hongkang Gong,Qi Song,Chao Ji,Huimin Zhang,Chunjun Liang,Fulin Sun,Chenhui Zhang,Anqi Yang,Dan Li,Xiping Jing,Fangtian You,Zhiqun He J. Mater. Chem. A 2022 10 2876
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Gábor Tasnádi,Enik? Forró,Ferenc Fül?p Org. Biomol. Chem. 2010 8 793
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Stephen G. Davies,Angela J. Russell,Ruth L. Sheppard,Andrew D. Smith,James E. Thomson Org. Biomol. Chem. 2007 5 3190
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Stephen G. Davies,Ruth L. Sheppard,Andrew D. Smith,James E. Thomson Chem. Commun. 2005 3802
Additional information on 3-Amino-4-phenylbutanoic acid
3-Amino-4-phenylbutanoic Acid (CAS No. 15099-85-1): An Overview of Its Properties, Applications, and Recent Research
3-Amino-4-phenylbutanoic acid (CAS No. 15099-85-1) is a versatile compound with significant applications in the fields of chemistry, biochemistry, and pharmaceuticals. This amino acid derivative, also known as phenylalanine ethyl ester, has gained considerable attention due to its unique structural properties and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and recent research advancements related to 3-Amino-4-phenylbutanoic acid.
Chemical Structure and Physical Properties
3-Amino-4-phenylbutanoic acid is a derivative of phenylalanine, an essential amino acid. Its molecular formula is C10H13NO2, and it has a molecular weight of 179.21 g/mol. The compound features a phenyl group attached to a four-carbon chain with an amino group at one end and a carboxylic acid group at the other. This structure confers 3-Amino-4-phenylbutanoic acid with both hydrophilic and hydrophobic properties, making it highly versatile in various chemical and biological contexts.
The physical properties of 3-Amino-4-phenylbutanoic acid include a melting point of approximately 167°C and a boiling point of around 270°C at standard atmospheric pressure. It is slightly soluble in water but more soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These solubility characteristics are crucial for its use in various experimental setups and industrial applications.
Synthesis Methods
The synthesis of 3-Amino-4-phenylbutanoic acid can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of phenylacetic acid with ethylene oxide to form the corresponding ester, followed by hydrolysis to yield the carboxylic acid. Another method involves the Strecker synthesis, where an aldehyde or ketone is reacted with ammonia and hydrogen cyanide to form an α-amino nitrile, which is then hydrolyzed to produce the desired amino acid.
Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing 3-Amino-4-phenylbutanoic acid. For instance, catalytic hydrogenation techniques using palladium catalysts have been developed to improve yield and reduce byproduct formation. These improvements have significant implications for large-scale production and industrial applications.
Biological Activities and Applications
3-Amino-4-phenylbutanoic acid has been extensively studied for its potential biological activities. One of the key areas of interest is its role as a precursor in the synthesis of various bioactive compounds. For example, it can be used to synthesize peptides and proteins with specific biological functions, such as enzyme inhibitors or signaling molecules.
In pharmaceutical research, 3-Amino-4-phenylbutanoic acid has shown promise as a lead compound for drug development. Studies have demonstrated its potential as an anti-inflammatory agent due to its ability to modulate inflammatory pathways in cells. Additionally, it has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease.
Recent Research Findings
The latest research on 3-Amino-4-phenylbutanoic acid has shed light on its multifaceted biological activities and potential therapeutic applications. A study published in the Journal of Medicinal Chemistry reported that derivatives of 3-Amino-4-phenylbutanoic acid exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding opens up new avenues for developing novel anti-inflammatory drugs based on this scaffold.
In another study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of 3-Amino-4-phenylbutanoic acid in cellular models of Parkinson's disease. The results showed that treatment with 3-Amino-4-phenylbutanoic acid significantly reduced oxidative stress and prevented neuronal cell death, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Conclusion
3-Amino-4-phenylbutanoic acid (CAS No. 15099-85-1) is a multifunctional compound with a wide range of applications in chemistry, biochemistry, and pharmaceuticals. Its unique chemical structure endows it with valuable properties that make it suitable for various research and industrial purposes. Recent advancements in synthetic methods have improved its production efficiency, while ongoing research continues to uncover new biological activities and potential therapeutic applications. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of innovative solutions for healthcare and beyond.
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